molecular formula C24H25N3O2S B2778043 9-(4-benzylpiperidine-1-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one CAS No. 1251676-35-3

9-(4-benzylpiperidine-1-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one

Cat. No.: B2778043
CAS No.: 1251676-35-3
M. Wt: 419.54
InChI Key: GPNAKVWDHGCKSV-UHFFFAOYSA-N
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Description

9-(4-Benzylpiperidine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core fused with a thiazine ring and a benzylpiperidine moiety

Properties

IUPAC Name

9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c28-22(26-12-9-18(10-13-26)15-17-5-2-1-3-6-17)19-7-8-20-21(16-19)25-24-27(23(20)29)11-4-14-30-24/h1-3,5-8,16,18H,4,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNAKVWDHGCKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)N=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-benzylpiperidine-1-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Thiazine Ring Formation: The quinazolinone intermediate is then reacted with a thioamide or a similar sulfur-containing reagent to form the thiazine ring.

    Introduction of the Benzylpiperidine Moiety: The final step involves the acylation of the thiazinoquinazolinone intermediate with 4-benzylpiperidine-1-carbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(4-Benzylpiperidine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

This compound has been evaluated for various biological activities, particularly in the context of neuropharmacology and oncology. The following sections detail its potential applications.

Neuropharmacological Applications

The compound shows promise in treating neurological disorders due to its ability to interact with neurotransmitter systems.

  • Mechanism of Action : It is believed to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety.
  • Case Study : A study demonstrated that derivatives similar to this compound exhibited selective MAO-B inhibition with an IC50 value of 0.514 µM in human neuroblastoma cell lines. This suggests a therapeutic potential for mood disorders and neurodegenerative diseases .

Anticancer Activity

Research indicates that this compound may possess anticancer properties.

  • Mechanism of Action : The compound induces apoptosis (programmed cell death) and inhibits cell proliferation in various cancer cell lines.
  • Case Study : In vitro studies reported cytotoxic effects against HeLa cells with an IC50 value of 13.6 µM and antiproliferative effects observed at concentrations around 53.8 µM across different cancer lines . These findings highlight its potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

  • Modifications : Studies have shown that alterations in the benzyl and piperidine moieties significantly affect biological activity. For instance, introducing electron-donating groups enhances the potency against specific cancer targets .
ActivityIC50 (µM)Cell LineReference
MAO-B Inhibition0.514Human Neuroblastoma
Cytotoxicity13.6HeLa Cells
Antiproliferative Effects53.8Various Cancer Lines

Mechanism of Action

The mechanism of action of 9-(4-benzylpiperidine-1-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(4-benzylpiperidine-1-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one apart is its fused ring system, which imparts unique chemical and physical properties

Biological Activity

9-(4-benzylpiperidine-1-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one (CAS Number: 1251676-35-3) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C24_{24}H25_{25}N3_{3}O2_{2}S
  • Molecular Weight : 419.54 g/mol

Its structure includes a thiazinoquinazolinone core fused with a benzylpiperidine moiety, which is often associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a monoamine oxidase inhibitor , influencing neurotransmitter levels in the brain and potentially offering neuroprotective effects. Additionally, compounds containing the benzylpiperidine fragment have shown promise as selective antagonists for several receptors including the CC chemokine receptor (CCR) family .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

  • Antiproliferative Activity : The compound has shown promising results in inhibiting cell viability in ovarian cancer cell lines with IC50_{50} values reported in the low micromolar range (31.5 µM for OVCAR-3 cells) .
  • Selectivity : Its selectivity for certain biological targets suggests potential applications in targeted cancer therapies.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of benzylpiperidine derivatives found that compounds similar to this compound were effective in reducing oxidative stress markers in neuronal cell cultures. This suggests a potential utility in treating neurodegenerative disorders.

Case Study 2: Cancer Treatment

In another study focusing on the anticancer properties of benzylpiperidine derivatives, it was noted that modifications to the piperidine ring enhanced binding affinity to cancer-related targets. The compound’s structural features may allow it to effectively inhibit tumor growth through multiple pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} ValueReference
AntiproliferativeOvarian Cancer (OVCAR-3)31.5 µM
NeuroprotectionNeuronal CulturesNot specified
CCR AntagonismCCR3Low nanomolar range

Q & A

Q. How are analytical methods validated for novel derivatives?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Specificity : Confirm baseline separation of peaks via HPLC.
  • Linearity : Validate over 80–120% of the target concentration (R² > 0.99).
  • Accuracy : Spike-and-recovery tests (95–105% recovery).
  • Robustness : Test pH, temperature, and flow rate variations .

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